molecular formula C20H29NO2 B12890085 5-((Decyloxy)methyl)quinolin-8-ol CAS No. 112523-52-1

5-((Decyloxy)methyl)quinolin-8-ol

Cat. No.: B12890085
CAS No.: 112523-52-1
M. Wt: 315.4 g/mol
InChI Key: KMBXYOFCAYVVAH-UHFFFAOYSA-N
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Description

5-((Decyloxy)methyl)quinolin-8-ol is a quinoline derivative with the molecular formula C20H29NO2. This compound is known for its unique structure, which includes a quinoline ring substituted with a decyloxy methyl group at the 5-position and a hydroxyl group at the 8-position.

Preparation Methods

The synthesis of 5-((Decyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with a decyloxy methyl group. One common method involves the reaction of quinolin-8-ol with decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

5-((Decyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This reaction typically requires hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The decyloxy methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the quinoline ring produces tetrahydroquinoline derivatives .

Scientific Research Applications

5-((Decyloxy)methyl)quinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((Decyloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death .

In materials science, the compound may act as a ligand, coordinating with metal ions to form complexes with specific electronic or optical properties .

Comparison with Similar Compounds

5-((Decyloxy)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:

    Quinolin-8-ol: The parent compound without the decyloxy methyl group. It has similar chemical properties but lacks the hydrophobic decyloxy chain.

    Chloroquine: A well-known antimalarial drug with a quinoline core. It has different substituents that confer its antimalarial activity.

    Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxyl group at the 2-position.

Properties

CAS No.

112523-52-1

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

5-(decoxymethyl)quinolin-8-ol

InChI

InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-15-23-16-17-12-13-19(22)20-18(17)11-10-14-21-20/h10-14,22H,2-9,15-16H2,1H3

InChI Key

KMBXYOFCAYVVAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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